

Application Note: Preparation and Derivatization of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

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Compound of Interest

Compound Name: 6-Chloro-5-hydroxypyridine-2-carbaldehyde

CAS No.: 1211538-40-7

Cat. No.: B1428418

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Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The functionalized pyridine core is a ubiquitous motif in modern drug discovery. Specifically, **6-chloro-5-hydroxypyridine-2-carbaldehyde** (also known as 6-chloro-5-hydroxypicolinaldehyde, CAS: 1211538-40-7) serves as a highly versatile, multi-electrophilic building block[1]. It is prominently featured in the synthesis of Tryptophan Hydroxylase 1 (TPH1) inhibitors, which are critical for modulating peripheral serotonin (5-HT) levels in gastrointestinal and fibrotic diseases[2].

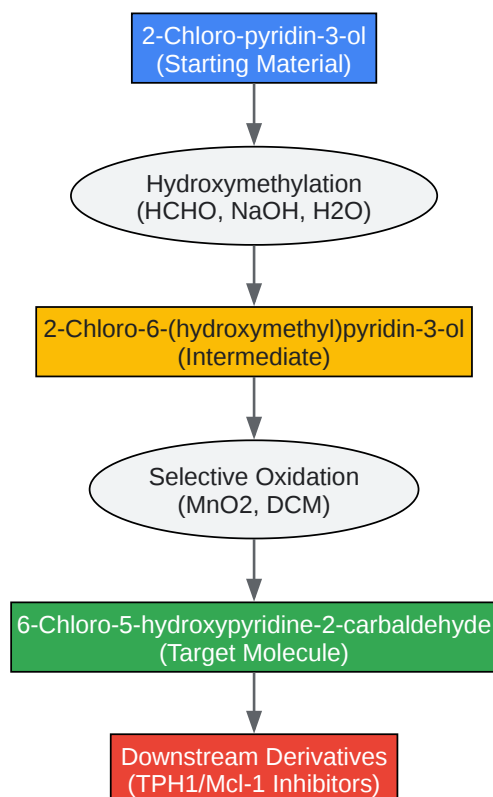
The strategic value of this molecule lies in its orthogonal reactivity:

- The Aldehyde Group (C-2): Primed for reductive aminations, Wittig olefinations, or condensation reactions to form tricyclic piperidine compounds[3].

- The Hydroxyl Group (C-5): Available for etherification, Mitsunobu reactions, or acting as a directing group.
- The Chloro Group (C-6): Susceptible to transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution () once the ring is further activated.

This guide details the robust, two-step synthesis of this target starting from 2-chloro-pyridin-3-ol, proceeding through the critical intermediate 2-chloro-6-(hydroxymethyl)pyridin-3-ol (CAS: 208519-41-9), a compound independently valued in the preparation of Mcl-1 inhibitors and HIV-1 reverse transcriptase inhibitors[4].

Retrosynthetic Analysis & Workflow



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Figure 1: Synthetic workflow for **6-Chloro-5-hydroxypyridine-2-carbaldehyde** and derivatives.

Quantitative Data & Physicochemical Properties

To ensure process reliability, all expected yields, reaction parameters, and analytical markers are summarized below.

Table 1: Reaction Optimization and Yield Summary

Step	Transformation	Reagents & Solvents	Temp	Time	Expected Yield	Purity (HPLC)
1	Hydroxymethylation	Formaldehyde (37%), NaOH,	90 °C	12–16 h	65–75%	>95%
2	Selective Oxidation	Activated, DCM	25 °C	6–12 h	80–88%	>98%

Table 2: Key Physicochemical Markers

Property	2-Chloro-6-(hydroxymethyl)pyridin-3-ol	6-Chloro-5-hydroxypyridine-2-carbaldehyde
CAS Number	208519-41-9[4]	1211538-40-7[1]
Molecular Weight	159.57 g/mol	157.55 g/mol
Physical State	Off-white to pale yellow solid	Yellow crystalline powder
Melting Point	133–135 °C	–70–75 °C
TLC ()	~0.2 (Hexane:EtOAc 1:1)	~0.6 (Hexane:EtOAc 1:1)

Experimental Protocols & Mechanistic Causality

Step 1: Preparation of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Mechanistic Causality: Why does hydroxymethylation selectively occur at the C-6 position? The hydroxyl group (-OH) at C-3 is a strong electron-donating group via resonance, activating the

pyridine ring toward electrophilic aromatic substitution. The positions ortho (C-2, C-4) and para (C-6) to the -OH group are activated. Because C-2 is sterically and electronically blocked by the chloro group, and C-4 is less favored than the unhindered para position, the electrophilic attack by formaldehyde is directed almost exclusively to C-6. The addition of NaOH deprotonates the phenol to a highly nucleophilic phenoxide, driving the reaction forward in an aqueous medium.

Step-by-Step Protocol (Self-Validating System):

- **Initiation:** In a 500 mL round-bottom flask, dissolve 2-chloro-pyridin-3-ol (1.0 eq, 100 mmol) in a 10% aqueous NaOH solution (1.2 eq, 120 mmol).
 - **Self-Validation:** The solid will completely dissolve, forming a clear, slightly amber solution, confirming the formation of the water-soluble sodium phenoxide salt.
- **Reagent Addition:** Add aqueous formaldehyde solution (37% w/w, 3.0 eq, 300 mmol) dropwise over 15 minutes at room temperature.
- **Heating:** Attach a reflux condenser and heat the reaction mixture to 90 °C for 12 to 16 hours. Monitor the reaction via LC-MS or TLC.
- **Workup & Precipitation:** Cool the mixture to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches exactly 6.5–7.0.
 - **Self-Validation:** As the pH drops below the pKa of the phenol, the phenoxide is neutralized, and the target product—being poorly soluble in cold water—will crash out as an off-white precipitate. If the pH drops too low (pH < 4), the pyridine nitrogen may protonate, pulling the product back into the aqueous phase.
- **Isolation:** Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 × 30 mL), and dry under high vacuum at 45 °C to afford 2-chloro-6-(hydroxymethyl)pyridin-3-ol.

Step 2: Selective Oxidation to 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Mechanistic Causality: Oxidizing a primary alcohol to an aldehyde in the presence of an unprotected, electron-rich phenol is highly challenging; harsh oxidants (like ngcontent-ng-

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or Jones reagent) will cause rapid oxidative coupling or degradation of the phenol. Activated Manganese Dioxide (

) is chosen because it is a mild, heterogeneous oxidant that operates via a single-electron transfer (SET) radical mechanism on the solid surface. It is exceptionally selective for allylic, benzylic, and pyridylic alcohols, successfully yielding the aldehyde without over-oxidizing to the carboxylic acid or destroying the phenolic moiety.

Step-by-Step Protocol (Self-Validating System):

- Initiation: Suspend 2-chloro-6-(hydroxymethyl)pyridin-3-ol (1.0 eq, 50 mmol) in anhydrous Dichloromethane (DCM) (250 mL) under a nitrogen atmosphere.
- Oxidant Addition: Add activated (typically 10 to 15 eq, 500–750 mmol) in a single portion.
 - Self-Validation: The reaction mixture will immediately turn into a dense, jet-black suspension.
- Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 6 to 12 hours.
 - Self-Validation: Monitor by TLC (Hexane:EtOAc 1:1). The polar starting material (~0.2) will disappear, replaced by a bright, UV-active spot (~0.6) corresponding to the aldehyde. A visual cue of reaction progression is the subtle shift in the suspension's texture and color from stark black to a dark brownish-grey sludge as is reduced to Mn(II) species.
- Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with DCM (3 × 50 mL) and Ethyl Acetate (1 × 50 mL) to ensure complete recovery of the product.
- Concentration: Concentrate the combined filtrates under reduced pressure to yield **6-chloro-5-hydroxypyridine-2-carbaldehyde** as a yellow crystalline solid. The product is generally

>95% pure at this stage and ready for downstream derivatization (e.g., reductive amination with morpholine derivatives as described in TPH1 inhibitor synthesis[2]).

References

- 1.[2] WO2015075023A1 - Tricyclic piperidine compounds - Google Patents. [google.com](https://www.google.com/patents/WO2015075023A1). 2
- 2.[1] 6-chloro-5-hydroxypicolinaldehyde | 1211538-40-7 - ChemicalBook. [chemicalbook.com](https://www.chemicalbook.com/ChemicalProductProperty.aspx?CBID=1211538). 1
- 3.[4] 2-Chloro-6-hydroxymethyl-pyridin-3-ol | 208519-41-9 - ChemicalBook. [chemicalbook.com](https://www.chemicalbook.com/ChemicalProductProperty.aspx?CBID=208519). 4
- 4.[3] WO2015075023A1 - Tricyclic piperidine compounds - Google Patents. [google.com](https://www.google.com/patents/WO2015075023A1). 3

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Sources

- 1. 6-chloro-5-hydroxypicolinaldehyde | 1211538-40-7 [[amp.chemicalbook.com](https://amp.chemicalbook.com/ChemicalProductProperty.aspx?CBID=1211538)]
- 2. WO2015075023A1 - Tricyclic piperidine compounds - Google Patents [[patents.google.com](https://patents.google.com/patents/WO2015075023A1)]
- 3. WO2015075023A1 - Tricyclic piperidine compounds - Google Patents [[patents.google.com](https://patents.google.com/patents/WO2015075023A1)]
- 4. 2-Chloro-6-hydroxymethyl-pyridin-3-ol | 208519-41-9 [[chemicalbook.com](https://www.chemicalbook.com/ChemicalProductProperty.aspx?CBID=208519)]
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